![molecular formula C11H14O3 B13943701 [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol CAS No. 95710-69-3](/img/structure/B13943701.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol: is an organic compound that belongs to the class of dioxolanes It is characterized by a phenyl group attached to a methanol moiety, which is further connected to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 2-methyl-1,3-dioxolane with a phenylmethanol derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: This compound can be reduced to yield various alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or the dioxolane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl or dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it valuable in the manufacture of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
[2-(2-Methyl-1,3-dioxolan-2-yl)methanol]: This compound shares the dioxolane ring but lacks the phenyl group, resulting in different chemical and biological properties.
[2-(2-Methyl-1,3-dioxolan-2-yl)acetate]: Similar in structure but with an acetate group, this compound exhibits distinct reactivity and applications.
Uniqueness: The presence of both the phenyl group and the dioxolane ring in [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol imparts unique chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
95710-69-3 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H14O3/c1-11(13-6-7-14-11)10-5-3-2-4-9(10)8-12/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
FJKQWHXKFCLFJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


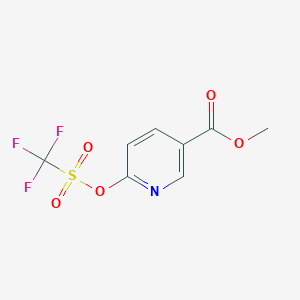
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
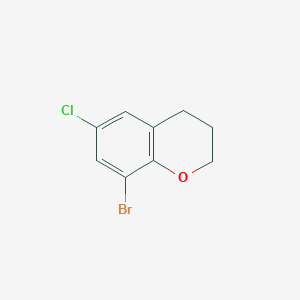
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)

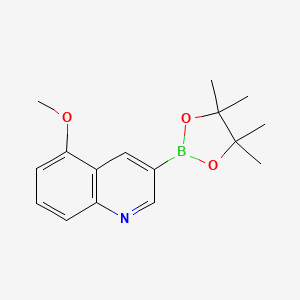
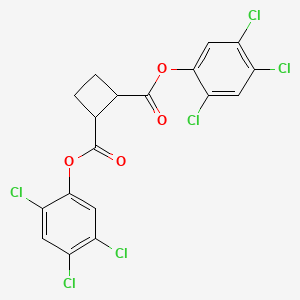
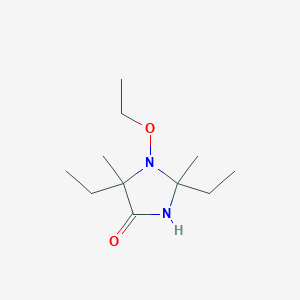
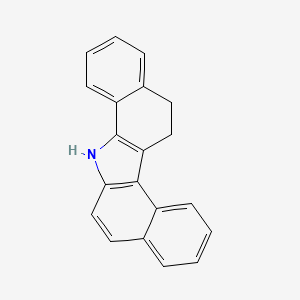
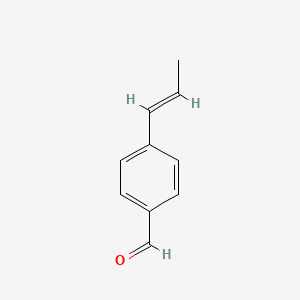
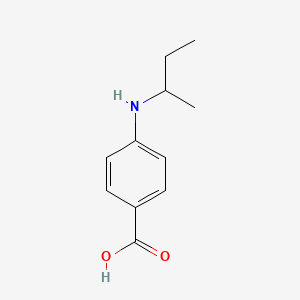

![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
